
3-Cyano-4-fluorophenylacetic acid
Overview
Description
3-Cyano-4-fluorophenylacetic acid (CAS: 519059-11-1) is a fluorinated aromatic compound with the molecular formula C₉H₆FNO₂ and a molecular weight of 179.15 g/mol . Its structure comprises a phenyl ring substituted with a cyano (-CN) group at the 3-position and a fluorine atom at the 4-position, linked to an acetic acid moiety. This compound is primarily utilized in pharmaceutical and chemical research as a synthetic intermediate or reference standard . Its unique electronic and steric properties, conferred by the electron-withdrawing cyano and fluorine groups, make it valuable for studying structure-activity relationships in drug development.
Preparation Methods
Preparation from 2-Fluoro-4-methylbenzonitrile via Lithiation and Carboxylation
Method Overview
This method involves the selective lithiation of 2-fluoro-4-methylbenzonitrile followed by carboxylation with carbon dioxide to yield 3-cyano-4-fluorophenylacetic acid. It is a two-stage reaction conducted at low temperature (-78 °C) to control regioselectivity and prevent side reactions.
Detailed Procedure
- Stage 1: 2-Fluoro-4-methylbenzonitrile is treated with lithium diisopropylamide (LDA) in the presence of hexamethylphosphoramide (HMPA) in a solvent mixture of tetrahydrofuran (THF), n-heptane, and ethylbenzene at -78 °C for 2 hours. This step generates an organolithium intermediate by deprotonation at the benzylic position adjacent to the nitrile group.
- Stage 2: Carbon dioxide gas is bubbled through the reaction mixture at -78 °C for 1 hour, converting the organolithium intermediate into the corresponding carboxylate.
- The reaction is then quenched with water, and the product is isolated by acidification and extraction with ethyl acetate.
Yield and Purity
- The isolated yield of this compound is reported as approximately 4.5 g from 5 g of starting nitrile.
- The method provides a clean conversion with high regioselectivity due to low-temperature control.
Reaction Scheme Summary
Step | Reagents/Conditions | Outcome |
---|---|---|
Lithiation | LDA (2.0 M), HMPA, THF/heptane/ethylbenzene, -78 °C, 2 h | Formation of benzylic organolithium intermediate |
Carboxylation | CO2 gas, -78 °C, 1 h | Conversion to carboxylate intermediate |
Work-up | Water quench, acidification with HCl, EtOAc extraction | Isolation of this compound |
Reference: WO2016/123275 patent synthesis
Alternative Routes via Aromatic Substitution and Functional Group Transformations
Halogen Exchange and Cyanation of Nitrobenzoic Acid Derivatives
- Starting from 2-chloro-4-nitrobenzoic acid, a halogen exchange with metal fluoride yields 2-fluoro-4-nitrobenzoic acid.
- The nitro group is reduced to an amine, forming 2-fluoro-4-aminobenzoic acid.
- Diazotization of the amine followed by reaction with a cyanate source introduces the cyano group, producing 3-fluoro-4-cyanobenzoic acid.
- Subsequent oxidation of methyl groups or other substituents can be used to prepare the phenylacetic acid derivative.
This multi-step approach involves:
Step | Reagents/Conditions | Outcome |
---|---|---|
Halogen exchange | Metal fluoride (e.g., KF), solvent | 2-Fluoro-4-nitrobenzoic acid |
Nitro reduction | Hydrogenation or chemical reductants | 2-Fluoro-4-aminobenzoic acid |
Diazotization & cyanation | NaNO2/HCl followed by cyanate ion source | Introduction of cyano group |
Oxidation | Oxidizing agents (e.g., KMnO4) | Formation of phenylacetic acid derivative |
Reference: US6613930B2 patent
Cyanation of Fluorinated Cyclohexadienone Intermediates
A method involving fluorohalocyclohexadienone intermediates has been reported for synthesizing fluorophenol derivatives, which can be further functionalized to cyanophenylacetic acids.
- Reaction of 4,4-difluorocyclohexadienone with potassium cyanide in diethylformamide at room temperature yields 3-cyano-4-fluorophenol with a 90% yield.
- This intermediate can be further converted to phenylacetic acid derivatives through subsequent functional group transformations.
Step | Reagents/Conditions | Outcome |
---|---|---|
Cyanation | KCN, diethylformamide, room temperature, 10 min | 3-Cyano-4-fluorophenol (90% yield) |
Further functionalization | Various oxidation/carboxylation steps | Phenylacetic acid derivatives |
Reference: KR930006190B1 patent
Comparative Analysis of Preparation Routes
Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
---|---|---|---|---|
Lithiation and Carboxylation | 2-Fluoro-4-methylbenzonitrile | LDA, HMPA, CO2, THF/heptane/ethylbenzene, -78 °C | High regioselectivity, direct carboxylation | Requires low temperature, sensitive reagents |
Halogen Exchange and Cyanation | 2-Chloro-4-nitrobenzoic acid | Metal fluoride, reduction, NaNO2/HCl, cyanate ion | Versatile for various substitutions | Multi-step, longer synthesis |
Cyanation of Fluorocyclohexadienone | 4,4-Difluorocyclohexadienone | KCN, diethylformamide, room temperature | High yield cyanation step | Requires intermediate synthesis |
Research Findings and Notes
- The lithiation/carboxylation method is favored for its directness and relatively straightforward isolation of the product.
- The halogen exchange approach is more flexible for introducing diverse substituents on the aromatic ring but involves multiple steps and intermediate purifications.
- Cyanation of fluorinated cyclohexadienones offers a high-yielding cyanation step but requires access to specialized intermediates.
- Reaction conditions such as temperature, solvent choice, and reagent purity critically influence yield and selectivity.
- Use of hexamethylphosphoramide (HMPA) enhances lithiation efficiency but requires careful handling due to toxicity.
- The carboxylation step with CO2 is typically performed at low temperatures to maintain organolithium stability.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4-fluorophenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 2-(3-Amino-4-fluorophenyl)acetic acid.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
3-Cyano-4-fluorophenylacetic acid is utilized in the development of pharmaceutical compounds due to its ability to act as a versatile building block in drug synthesis. Its structural features allow for modifications that enhance biological activity.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel compounds derived from this acid that showed promising results against various cancer cell lines .
Agrochemicals
The compound is being investigated for its potential use in agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides. Its fluorinated structure contributes to increased efficacy and stability in agricultural applications.
Case Study: Development of Herbicides
A research article detailed the synthesis of herbicidal agents using this compound as a precursor. The modified compounds demonstrated enhanced herbicidal activity compared to traditional agents, indicating a potential for commercial application in crop protection .
Material Science
In material science, this compound is explored for its role in creating advanced materials with specific properties such as thermal stability and chemical resistance.
Data Table: Properties of Materials Derived from this compound
Property | Value |
---|---|
Thermal Stability | High |
Chemical Resistance | Moderate |
Solubility in Water | Insoluble |
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. One common method includes:
- Starting Material : 4-Fluoroaniline
- Reagents : Potassium cyanide, acetic anhydride
- Conditions : Reflux in an organic solvent (e.g., DMF)
This method has been optimized for yield and purity, often achieving over 90% yield under controlled conditions .
Mechanism of Action
The mechanism of action of 3-Cyano-4-fluorophenylacetic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and fluorine groups can enhance binding affinity and selectivity towards these targets, leading to desired therapeutic effects .
Comparison with Similar Compounds
Structural Comparison
The structural differences between 3-cyano-4-fluorophenylacetic acid and analogous compounds lie in substituent groups and their positions on the phenyl ring. Key examples include:
Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|---|
This compound | C₉H₆FNO₂ | -CN (3), -F (4), -CH₂COOH (side) | 179.15 | 519059-11-1 |
2-(3-Chloro-4-fluorophenyl)acetic acid | C₈H₆ClFO₂ | -Cl (3), -F (4), -CH₂COOH (side) | 188.59 | Not specified |
3-(2-Chloro-4-methoxyphenyl)phenylacetic acid | C₁₅H₁₂ClO₃ | -Cl (2), -OCH₃ (4), -CH₂COOH (side) | 276.71 | 1345472-32-3 |
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) | C₉H₈O₄ | -OH (3,4), -CH=CHCOOH (side) | 180.16 | 331-39-5 |
Key Observations :
- Electron-withdrawing vs. Electron-donating groups: The cyano (-CN) and chlorine (-Cl) groups are strong electron-withdrawing substituents, while methoxy (-OCH₃) and hydroxyl (-OH) groups are electron-donating. This difference significantly impacts reactivity and solubility .
- Steric effects : The bulky methoxy group in 3-(2-chloro-4-methoxyphenyl)phenylacetic acid increases steric hindrance compared to smaller substituents like -F or -CN .
Physicochemical Properties
Solubility and Stability
- Caffeic acid: High hydrophilicity due to two hydroxyl groups, making it soluble in polar solvents like water or ethanol .
Acidity
The acetic acid moiety in all compounds confers acidity (pKa ~2.5–4.5). However, electron-withdrawing groups (-CN, -F, -Cl) lower the pKa of the carboxylic acid, increasing acidity compared to caffeic acid, where electron-donating -OH groups raise the pKa .
Biological Activity
3-Cyano-4-fluorophenylacetic acid (CFPA) is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and its applications in scientific research.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₇FNO₂, with a molecular weight of approximately 179.15 g/mol. The compound features a cyano group (-C≡N) and a fluorine atom attached to a phenyl ring, along with a carboxylic acid functional group. These functional groups contribute to its chemical reactivity and biological activity, enhancing lipophilicity which may improve bioavailability.
The biological activity of CFPA is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of electron-withdrawing groups such as the cyano and fluorine enhances the compound's binding affinity and selectivity towards these targets, leading to potential therapeutic effects. For instance, studies have indicated that fluorine plays a crucial role in the potency of compounds similar to CFPA, enhancing their interaction with biological systems .
Biological Activity
Research indicates that CFPA exhibits various biological activities:
- Antimicrobial Activity : CFPA has been investigated for its potential against microbial pathogens. It has shown efficacy in inhibiting the growth of certain bacteria and protozoa, suggesting its use in treating infections caused by these organisms.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes, which could be beneficial in therapeutic contexts.
- Anti-inflammatory Properties : Similar compounds have been studied for their anti-inflammatory effects, indicating that CFPA may also possess such properties due to its structural characteristics.
Case Studies and Research Findings
Several studies have explored the biological activity of CFPA and related compounds:
- Structure-Activity Relationship (SAR) Studies : A study synthesized various analogs of CFPA to investigate their biological activity against Cryptosporidium infections. The results indicated that electron-withdrawing groups significantly enhanced the potency of these compounds, with some derivatives showing EC₅₀ values as low as 0.07 μM .
- Chromatographic Analysis : Research focusing on the chromatographic behavior of fluorinated phenylacetic acids highlighted the importance of controlling positional isomers during synthesis. This control is crucial as different isomers can exhibit varying reactivities and biological activities .
- Comparative Studies : In comparative studies with similar compounds such as 4-fluorophenylacetic acid, CFPA demonstrated unique interactions due to the combination of cyano and fluorine groups, influencing its chemical reactivity and biological activity.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-cyano-4-fluorophenylacetic acid with high purity?
- Methodology : Start with halogenated phenylacetic acid precursors (e.g., 4-fluorophenylacetic acid derivatives) and introduce the cyano group via nucleophilic substitution or palladium-catalyzed cyanation. Protect the acetic acid moiety using methyl esterification to prevent side reactions . Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) and confirm purity via melting point consistency (80–84°C for analogous fluorophenylacetic acids) . Final deprotection with aqueous HCl or enzymatic hydrolysis ensures high yields.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Infrared (IR) Spectroscopy : Confirm functional groups (C≡N stretch ~2240 cm⁻¹, C=O stretch ~1700 cm⁻¹) and rule out impurities like residual solvents (e.g., CCl₄ artifacts around 1550 cm⁻¹) .
- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for fluorine/chlorine .
- HPLC : Employ reverse-phase columns (e.g., LiChrosorb® RP-8) with UV detection at 254 nm to assess purity ≥99% .
Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?
- Methodology : Use kinetic monitoring (e.g., in situ NMR or FTIR) to identify intermediates and adjust parameters like temperature, solvent polarity, or catalyst loading. For example, enzymatic synthesis of related compounds shows that in situ product removal reduces hydrolysis byproducts . Parallel synthesis approaches (e.g., 20-membered amide libraries) help screen optimal conditions efficiently .
Advanced Research Questions
Q. How should researchers address contradictory data in reported synthetic yields for this compound derivatives?
- Methodology :
- Controlled Replication : Reproduce reactions using identical substrates and conditions (e.g., solvent, temperature, catalyst batch) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated or dimerized species) that may skew yield calculations.
- Computational Modeling : Apply DFT calculations to evaluate thermodynamic favorability of competing pathways (e.g., cyanation vs. hydrolysis) .
Q. What strategies are effective for designing biologically active derivatives of this compound?
- Methodology :
- Structure-Activity Relationship (SAR) : Modify the phenyl ring with electron-withdrawing groups (e.g., additional fluorine or cyano substituents) to enhance binding affinity. For example, triazine derivatives with fluorinated substituents show improved activity .
- Parallel Synthesis : Generate amide or ester libraries via solution-phase reactions (e.g., coupling with amino acids or heterocycles) and screen for target activity .
Q. How can researchers resolve overlapping signals in NMR spectra of this compound derivatives?
- Methodology :
- Advanced NMR Techniques : Use 2D NMR (e.g., HSQC, HMBC) to assign crowded regions in and spectra, particularly for aromatic protons and cyano-adjacent carbons.
- Decoupling Experiments : Suppress scalar coupling effects from fluorine atoms (e.g., - decoupling) .
Q. What protocols ensure the stability of this compound under varying storage conditions?
- Methodology :
- Thermal Analysis : Use DSC/TGA to determine decomposition thresholds (e.g., stability up to 150°C for fluorophenylacetic acids) .
- Light Sensitivity Testing : Store samples in amber vials under inert gas (N₂/Ar) if UV-Vis analysis indicates photodegradation .
Q. Methodological Notes
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) meticulously to enable independent replication .
- Safety : Handle cyano-containing intermediates in fume hoods due to potential toxicity.
Properties
IUPAC Name |
2-(3-cyano-4-fluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-8-2-1-6(4-9(12)13)3-7(8)5-11/h1-3H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBONCGSXZWPIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378784 | |
Record name | 2-(3-cyano-4-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519059-11-1 | |
Record name | 2-(3-cyano-4-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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